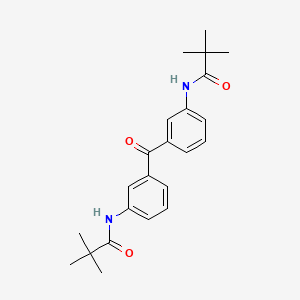![molecular formula C17H17NO B5070449 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane, also known as DOB or 2,5-dimethoxy-4-bromoamphetamine, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s and has been used as a research chemical ever since. The purpose of
Aplicaciones Científicas De Investigación
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been used in scientific research to study its effects on the brain and behavior. Its psychedelic properties make it a valuable tool for studying the neural mechanisms of consciousness and perception. 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been shown to activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been used to study the effects of psychedelic drugs on creativity, spirituality, and mystical experiences.
Mecanismo De Acción
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane's mechanism of action is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This receptor is found in high concentrations in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, planning, and working memory. Activation of the 5-HT2A receptor is thought to lead to increased glutamate release, which in turn enhances neural plasticity and modulates the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been shown to induce a range of physiological and biochemical effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also alters the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects can lead to changes in mood, perception, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane has several advantages as a research chemical. It is relatively easy to synthesize and can be used to study the effects of psychedelic drugs on the brain and behavior. However, it also has several limitations. Its psychedelic effects can make it difficult to control for variables such as set and setting, and its potential for abuse means that it must be handled with care in a controlled laboratory setting.
Direcciones Futuras
There are several future directions for research on 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane. One area of interest is the development of new psychedelic drugs that can be used to treat mental health disorders such as depression and anxiety. Another area of research is the use of psychedelic drugs to enhance creativity and problem-solving abilities. Finally, there is a need for further research on the long-term effects of 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane and other psychedelic drugs on the brain and behavior.
Métodos De Síntesis
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane can be synthesized through a multi-step process that involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and bromination. The final product is obtained through a reaction with 2,6-diphenylpiperidone. The synthesis of 2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane requires a high level of expertise and should only be attempted by trained professionals in a controlled laboratory setting.
Propiedades
IUPAC Name |
2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-3-7-13(8-4-1)16-11-15-12-17(18(16)19-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSPOPJKZNDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(N(C1C3=CC=CC=C3)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)

![2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
![1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5070389.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)

![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5070406.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B5070413.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5070436.png)

![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)